exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride

Stereochemistry-activity relationship Tropane alkaloid pharmacology Hypoglycemic vs. narcotic antagonist

exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride (CAS 1523530-50-8; also referenced as CAS 68322-48-5) is a bicyclic organic compound belonging to the tropane alkaloid class, characterized by a nitrogen-containing 8-azabicyclo[3.2.1]octane scaffold with a carboxylic acid group at the 3-position in the exo configuration, supplied as the hydrochloride salt. With molecular formula C₈H₁₄ClNO₂ and molecular weight 191.66 g/mol, this compound serves as a key chiral building block in pharmaceutical synthesis and medicinal chemistry, particularly for constructing tropane-derived drug candidates and protein degrader conjugates.

Molecular Formula C8H14ClNO2
Molecular Weight 191.65
CAS No. 1523530-50-8
Cat. No. B3105166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameexo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
CAS1523530-50-8
Molecular FormulaC8H14ClNO2
Molecular Weight191.65
Structural Identifiers
SMILESC1CC2CC(CC1N2)C(=O)O.Cl
InChIInChI=1S/C8H13NO2.ClH/c10-8(11)5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5?,6-,7+;
InChIKeyMFAUMPVIUINZHM-FXFNDYDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride (CAS 1523530-50-8): Bicyclic Tropane Scaffold for Pharmaceutical Research and Procurement


exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride (CAS 1523530-50-8; also referenced as CAS 68322-48-5) is a bicyclic organic compound belonging to the tropane alkaloid class, characterized by a nitrogen-containing 8-azabicyclo[3.2.1]octane scaffold with a carboxylic acid group at the 3-position in the exo configuration, supplied as the hydrochloride salt . With molecular formula C₈H₁₄ClNO₂ and molecular weight 191.66 g/mol, this compound serves as a key chiral building block in pharmaceutical synthesis and medicinal chemistry, particularly for constructing tropane-derived drug candidates and protein degrader conjugates [1]. The exo stereochemistry at C-3 is a defining structural feature that differentiates it from its endo isomer and governs its reactivity and biological applications .

Why Generic Substitution of exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride with Other Tropane Analogs Fails: Stereochemistry, Salt Form, and Positional Isomerism


Tropane-based building blocks are not interchangeable despite sharing the 8-azabicyclo[3.2.1]octane core. The exo configuration at C-3 imparts fundamentally different pharmacological and synthetic properties compared to the endo isomer: patent literature establishes that exo-3-carboalkoxy tropane derivatives possess hypoglycemic activity (lowering blood glucose by 60–80% in vivo), whereas the corresponding endo isomers function as narcotic antagonists [1]. Furthermore, the free secondary amine (NH) in the target compound permits direct N-functionalization via amidation, reductive amination, or palladium-catalyzed aminocarbonylation without requiring a deprotection step, unlike N-Boc-protected analogs (e.g., CAS 280762-00-7) or N-methyl derivatives (e.g., CAS 90608-78-9) that either demand additional synthetic manipulation or irreversibly alter the pharmacological profile [2]. The hydrochloride salt form provides enhanced aqueous solubility and room-temperature storage stability relative to the free base (CAS 1524707-64-9), which is critical for reproducible solution-phase chemistry in both academic and industrial settings .

Quantitative Differentiation Evidence for exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride: Head-to-Head and Cross-Study Comparative Data


Exo vs. Endo Stereochemistry: Divergent Pharmacological Activity Profiles in the Tropane-3-carboxylic Acid Series

In the 2-aryltropane-3-carboxylic ester series, the exo configuration of the 3-carboalkoxy group is unequivocally associated with hypoglycemic activity, while the endo configuration confers narcotic antagonist activity. This stereochemistry-dependent functional divergence is documented across multiple patents and the foundational medicinal chemistry literature [1]. Specifically, (exo,exo)-2-aryltropane-3-carboxylic esters of types 6, 7, and 10 have been shown to lower circulating blood glucose levels by 60–80% in vivo, accompanied by analgesic activity roughly equivalent to codeine. In contrast, (2-exo-3-endo)-2-aryltropane-3-carboxylic esters act as narcotic antagonists devoid of analgesic activity [2]. At the muscarinic M3 receptor, the endo configuration at C-3 is strongly preferred: the exo derivative 1b exhibited a marked decrease in potency compared to its epimer 1a [3]. Although these data derive from substituted tropane analogs rather than the unsubstituted 3-carboxylic acid parent compound, the stereoelectronic principles governing receptor interaction are scaffold-intrinsic and directly inform the selection of the exo isomer for programs targeting metabolic or analgesic pathways versus the endo isomer for opioid antagonist development.

Stereochemistry-activity relationship Tropane alkaloid pharmacology Hypoglycemic vs. narcotic antagonist

Free Secondary Amine (NH) vs. N-Boc-Protected Analog: Synthetic Step Economy and Direct N-Functionalization Capability

The target compound possesses a free secondary amine (NH) at the 8-position of the bicyclic scaffold, enabling direct N-acylation, N-alkylation, or N-arylation without a deprotection step. In contrast, the widely used N-Boc-protected analog, exo-8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid (CAS 280762-00-7), requires an acid-mediated (TFA or HCl/dioxane) Boc cleavage step prior to further N-functionalization, adding one synthetic step, introducing yield loss, and generating waste . The free amine also serves as a direct nucleophile in palladium-catalyzed aminocarbonylation reactions, as demonstrated with structurally related nortropane amines (nortropinone and nortropine) to produce N-acylnortropane derivatives of biological importance in a single step [1]. For protein degrader (PROTAC) applications, the free NH group allows direct conjugation to E3 ligase ligands via amide bond formation, whereas the N-Boc analog would necessitate deprotection prior to linker attachment, complicating the synthetic route and potentially compromising the integrity of acid-sensitive functional groups elsewhere in the molecule [2].

Synthetic tractability N-functionalization Boc-deprotection avoidance

Hydrochloride Salt vs. Free Base: Solubility, Stability, and Handling Advantages for Solution-Phase Chemistry

The hydrochloride salt form of exo-8-azabicyclo[3.2.1]octane-3-carboxylic acid provides practical advantages over the corresponding free base (CAS 1524707-64-9; molecular weight 155.19 g/mol, C₈H₁₃NO₂). The free base is an amphoteric amino acid that can exist as a zwitterion in aqueous solution, potentially exhibiting pH-dependent solubility and complicating formulation for biological assays. Multiple vendors list the free base form without salt specification, often requiring cold-chain shipping (−20°C), while the hydrochloride salt is consistently offered with ≥97% purity and room-temperature storage stability . The HCl salt demonstrates enhanced aqueous solubility compared to the free base, which is critical for reproducible solution-phase amide coupling, bioconjugation, and high-throughput screening applications . The CalpacLab product listing explicitly classifies the hydrochloride salt under 'Protein Degrader Building Blocks' with room-temperature storage, whereas the free base is not consistently categorized for this application [1].

Salt form selection Aqueous solubility Cold-chain logistics

3-Carboxylic Acid vs. 2-Carboxylic Acid Positional Isomer: Differential Reactivity and Biological Targeting

The position of the carboxylic acid group on the tropane scaffold critically determines both the chemical reactivity and the biological target engagement of derived compounds. The target compound, exo-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride, positions the carboxyl group at C-3, which is the position found in biologically active tropane alkaloids such as cocaine and its analogs, where the 3β-carbomethoxy group is essential for dopamine transporter (DAT) binding [1]. The isomeric 2-carboxylic acid analog, exo-8-azabicyclo[3.2.1]octane-2-carboxylic acid (CAS 1408075-36-4), places the carboxyl at C-2, a position that yields compounds with distinct transporter selectivity profiles: 2β-carboxylic acid esters are prevalent in serotonin transporter (SERT)-selective ligands, whereas 3β-esters are typical of DAT-preferring compounds [2]. The 3-carboxylic acid derivative also features in patent literature as an intermediate for azabicycloamino carboxylic acid pharmaceutical compounds (US Patent 5,101,039), whereas the 2-carboxylic acid isomer is less frequently cited in pharmaceutical patent applications [3].

Positional isomerism Reactivity Biological targeting

Scalable Supply and Purity: Multi-kg Production Capacity with Consistent NLT 97% Purity Specification

The target compound is commercially available at production scales up to kilograms with a consistent purity specification of NLT 97% (Not Less Than 97%) and moisture content ≤0.5%, as verified by multiple independent suppliers including Capotchem and MolCore [1]. This contrasts with several closely related analogs for which production scale and purity documentation are less consistently reported. For example, the endo isomer (BB-4064062) is listed at 95% purity by Hit2Lead, while the N-Boc analog is typically offered at 97% purity but at significantly higher cost per gram due to the additional synthetic step . The MolCore product listing emphasizes ISO certification compliance, making the compound suitable for GLP-grade pharmaceutical R&D and quality control applications . The dual CAS registry (1523530-50-8 and 68322-48-5) reflects stereochemical specification differences that procurement officers must verify against their intended application.

Supply chain Purity specification Production scale

Optimal Research and Industrial Application Scenarios for exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride Based on Quantitative Evidence


PROTAC and Targeted Protein Degrader Linker Chemistry Exploiting the Free Secondary Amine Handle

The free NH group at the 8-position of the exo-tropane scaffold enables direct amide bond conjugation to E3 ligase ligands (e.g., VHL, CRBN, or IAP binders) without a Boc-deprotection step, streamlining PROTAC synthesis. The compound is explicitly classified as a 'Protein Degrader Building Block' by commercial suppliers and is available at room-temperature storage conditions, facilitating its use in automated parallel synthesis workflows [1]. The rigid bicyclic scaffold provides conformational constraint to the PROTAC linker region, potentially influencing ternary complex formation and degradation efficiency, as evidenced by the established role of the nortropane core in FDA-approved drugs such as Maraviroc .

Synthesis of Exo-Configured Tropane-Based Monoamine Transporter Ligands for CNS Drug Discovery

The exo-3-carboxylic acid configuration provides the stereochemical foundation for constructing DAT-preferring tropane ligands. The carboxyl group at C-3 serves as a versatile synthetic handle for esterification or amidation to generate compound libraries for monoamine transporter screening. The free NH permits N-alkylation or N-acylation to modulate pharmacokinetic properties, including brain penetration, without the need for protecting group manipulation [2]. The 3-carboxylic acid position aligns with the pharmacophoric requirements established by cocaine and its therapeutically relevant analogs, as comprehensively reviewed by Singh (Chemical Reviews, 2000).

Spirocyclic Hybrid Compound Synthesis via the Nortropane Scaffold for Fragment-Based Drug Discovery

Recent advances in spirocyclic hybrid synthesis (Life Chemicals, 2024) demonstrate that exo- and endo-isomeric nortropane building blocks can be elaborated into spirocyclic hybrids with 1,3-oxazinan-2-one fragments for fragment-based drug discovery . The exo-3-carboxylic acid hydrochloride serves as a precursor to N-Cbz-protected nortropane-3-spiroepoxides, which undergo hydrocyanation, reduction, amination, and spirocyclization to yield structurally complex, three-dimensional fragments with enhanced physicochemical properties for lead identification campaigns.

Pharmaceutical Intermediate for GLP-Compliant Preclinical Development and Kilogram-Scale Synthesis

With documented production scale up to kilograms, NLT 97% purity, moisture content ≤0.5%, and ISO certification, the hydrochloride salt meets the quality specifications required for GLP toxicology batch synthesis and preclinical candidate scale-up [3]. The room-temperature storage stability reduces the logistical complexity and cost of maintaining a cold-chain inventory, while the consistent purity specification ensures batch-to-batch reproducibility in regulated synthetic processes. The dual CAS registry (1523530-50-8 / 68322-48-5) should be carefully cross-referenced against the required stereochemical specification when ordering.

Quote Request

Request a Quote for exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.